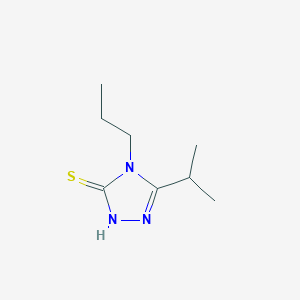

5-isopropil-4-propil-4H-1,2,4-triazol-3-tiol

Descripción general

Descripción

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol: is a chemical compound with the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol . It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Aplicaciones Científicas De Investigación

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Agriculture: It serves as a precursor for the development of agrochemicals such as herbicides and fungicides.

Materials Science: It is utilized in the synthesis of functional materials, including polymers and nanomaterials, with specific properties.

Biological Studies: It is employed in biochemical assays and studies to investigate enzyme inhibition and protein interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propylhydrazine with isopropyl isothiocyanate to form the intermediate propylisothiocyanate hydrazone . This intermediate then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired triazole-thiol compound .

Industrial Production Methods

In an industrial setting, the production of 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Análisis De Reacciones Químicas

Types of Reactions

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed as reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Thioethers or thioesters.

Mecanismo De Acción

The mechanism of action of 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . The triazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their activity and stability .

Comparación Con Compuestos Similares

Similar Compounds

- 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

- 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

- 4-propyl-5-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both isopropyl and propyl groups enhances its lipophilicity and membrane permeability, making it a valuable scaffold for drug design and development .

Actividad Biológica

5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (C8H15N3S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal and agricultural chemistry.

- Molecular Formula : C8H15N3S

- Molecular Weight : 185.29 g/mol

- CAS Number : 121941-90-0

Biological Activity Overview

5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol exhibits several biological activities, primarily in the areas of antimicrobial, antifungal, and anticancer effects. Its structure allows for significant interaction with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of triazole compounds, including 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, show promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Human melanoma (IGR39) | 10.5 | High cytotoxicity |

| Triple-negative breast cancer (MDA-MB-231) | 12.2 | Moderate cytotoxicity |

| Pancreatic carcinoma (Panc-1) | 14.0 | Moderate cytotoxicity |

These findings suggest that the compound could serve as a scaffold for developing novel anticancer agents .

2. Antimicrobial and Antifungal Properties

The compound has also been tested for antimicrobial activity against various pathogens. Its thiol group contributes to its ability to interact with microbial proteins:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 16 | Highly effective |

The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

The biological activity of 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is primarily mediated through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.

- Modulation of Protein Function : By binding to specific proteins, it can alter their function and disrupt cellular processes critical for survival.

Case Studies

Several studies have highlighted the potential of triazole derivatives in clinical applications:

- Study on Melanoma Cells : A study utilized 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol derivatives to assess their effects on melanoma cell migration and proliferation. The results indicated a significant reduction in cell viability and migration potential, suggesting a mechanism involving apoptosis induction .

- Synthesis of Hybrid Compounds : Researchers synthesized hybrid compounds incorporating the triazole-thiol moiety with other pharmacophores. These hybrids exhibited enhanced selectivity towards cancer cells and improved pharmacological profiles compared to traditional agents .

Propiedades

IUPAC Name |

3-propan-2-yl-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYGMEIWTNMKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357632 | |

| Record name | 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

603981-94-8 | |

| Record name | 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.